REACTION_SMILES
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[CH2:21]([Cl:22])[Cl:23].[CH:1]1([C:15](=[O:16])[O:17][CH3:18])[CH:2]([C:11](=[O:12])[O:13][CH3:14])[CH2:3][CH:4]([C:7](=[O:8])[O:9][CH3:10])[CH:5]=[CH:6]1.[H:19][H:20]>>[CH:1]1([C:15](=[O:16])[O:17][CH3:18])[CH:2]([C:11](=[O:12])[O:13][CH3:14])[CH2:3][CH:4]([C:7](=[O:8])[O:9][CH3:10])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1C=CC(C(=O)OC)C(C(=O)OC)C1
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Name
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Type
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product
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Smiles
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COC(=O)C1CCC(C(=O)OC)C(C(=O)OC)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |